molecular formula C10H9BrFN3 B13552812 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-4-amine

1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-4-amine

Cat. No.: B13552812
M. Wt: 270.10 g/mol
InChI Key: PVVQMEXWMWIZSH-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-amine (CAS 1508707-60-5) is a high-purity chemical compound supplied for research purposes. This molecule belongs to the pyrazole chemical class, which is a five-membered heterocyclic ring structure known for its wide spectrum of biological activities and is a privileged scaffold in medicinal chemistry . Pyrazole derivatives are extensively investigated in scientific research for their potential as antibacterial agents, particularly against multidrug-resistant pathogens . Recent studies highlight the significant interest in optimizing pyrazole compounds as antibiotic adjuvants; certain pyrazole analogues demonstrate synergistic activity with last-resort antibiotics like colistin against critical priority pathogens such as Acinetobacter baumannii . The structure features both a bromo and a fluoro substituent on the benzyl ring, offering distinct sites for further chemical modification, making it a valuable molecular building block for synthesizing novel analogues in structure-activity relationship (SAR) studies . The compound is intended for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN3/c11-8-1-7(2-9(12)3-8)5-15-6-10(13)4-14-15/h1-4,6H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVQMEXWMWIZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Bromination and Fluorination of Pyrazole Derivatives

Overview:
This method involves initial synthesis of a pyrazole derivative, followed by selective halogenation at the 4-position, and subsequent substitution with a 3-bromo-5-fluorobenzyl group.

Step-by-step Procedure:

Step Reagents & Conditions Description Yield & Notes
1. Pyrazole core synthesis Hydrazine derivatives reacting with β-dicarbonyl compounds Formation of 1H-pyrazol-4-amine core Typical yields range from 70-85%
2. Bromination Bromine (Br₂) in acetic acid or dichloromethane at 0°C Electrophilic substitution at the 4-position Selectivity is critical; excess bromine may lead to polybromination
3. Fluorination Use of fluorinating agents such as Selectfluor or NFSI Introduction of fluorine at the 5-position Yields vary; controlled conditions prevent over-fluorination
4. Benzylation 3-Bromo-5-fluorobenzyl chloride or bromide with base (e.g., K₂CO₃) Nucleophilic substitution on the amino group of pyrazole Yields typically >80%

Research Findings:
Patents and literature suggest that the halogenation steps are optimized via temperature control and stoichiometry to prevent over-halogenation. Fluorination often employs electrophilic fluorinating agents under mild conditions to ensure regioselectivity.

Multi-step Route via Diazotization and Cross-Coupling

Overview:
This approach leverages diazotization of amino-pyrazoles followed by cross-coupling with boron reagents to install the fluorobenzyl moiety.

Procedure Details:

Step Reagents & Conditions Description Data & Yield
1. Diazotization Sodium nitrite (NaNO₂), hydrochloric acid, low temperature (-5°C) Converts amino group to diazonium salt High purity diazonium salts obtained
2. Cross-coupling Potassium difluoromethyl trifluoroborate, cuprous oxide, in acetonitrile Coupling with diazonium salt to introduce fluorobenzyl group Yields around 88% with high selectivity
3. Final substitution Grignard reagent of benzyl derivative, CO₂ quenching Converts intermediate to target compound Purity confirmed via HPLC and NMR

Research Findings:
This method offers high regioselectivity and yields, with the diazotization step being pivotal for functional group tolerance. The reaction conditions are optimized at low temperatures to prevent decomposition of diazonium intermediates.

Direct Aromatic Substitution via Sandmeyer Reaction

Overview:
A classic route involving the Sandmeyer reaction to replace amino groups with halogens, followed by nucleophilic substitution to incorporate the benzyl group.

Key Steps:

Step Reagents & Conditions Description Data & Yield
1. Formation of diaminopyrazole Hydrazine derivatives reacting with β-dicarbonyl compounds Synthesis of amino-pyrazole core 70-85% yield
2. Bromination Potassium tricyanomethanide and bromine Selective bromination at 4-position 80% yield, high regioselectivity
3. Sandmeyer reaction Cuprous bromide, heat Replacement of amino with bromine Yields ~75%
4. Nucleophilic substitution Nucleophile (e.g., benzyl alcohol derivative) Formation of the benzyl-pyrazole Variable yields, optimized by temperature control

Research Findings:
This route is advantageous for its simplicity but requires strict control over reaction conditions to prevent polybromination or overreaction.

Summary of Key Reaction Conditions and Data

Method Key Reagents Temperature Range Typical Yield Advantages Limitations
Bromination & Fluorination Br₂, Selectfluor, NFSI 0°C to room temp 70-85% High regioselectivity Multiple steps, requires purification
Diazotization & Cross-Coupling NaNO₂, K–difluoromethyl trifluoroborate, Cu₂O -5°C to 50°C ~88% High yield, regioselective Sensitive to moisture and temperature
Sandmeyer & Nucleophilic Substitution K tricyanomethanide, CuBr₂ Reflux to 80°C 70-80% Straightforward Possible polyhalogenation

Chemical Reactions Analysis

1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Benzyl Substitutions :

    • The 3-Bromo-5-fluoro substitution in the target compound provides a meta- and para-halogen arrangement, which may optimize electronic effects (e.g., electron withdrawal) while minimizing steric clashes compared to ortho-substituted analogs (e.g., 4-Bromo-1-(2-fluorobenzyl) in ).
    • Trifluoromethyl (CF₃) groups on pyrazole (e.g., compound 12a ) enhance lipophilicity and metabolic stability but may reduce solubility.
  • Pyrazole Substitutions: Positional Isomerism: Shifting the amine from the 4- to 3-position (e.g., vs. Functional Groups: CF₃ or methyl groups on pyrazole influence steric bulk and electronic density, affecting binding affinities .

Biological Activity

1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉BrF₂N₃, with a molecular weight of approximately 302.11 g/mol. The compound features a pyrazole ring substituted with a 3-bromo-5-fluorobenzyl group, which enhances its reactivity and interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits selective inhibition against various enzymes. The presence of bromine and fluorine atoms in its structure is believed to enhance binding affinity to specific enzyme active sites. For instance, studies have shown that compounds with similar pyrazole scaffolds can inhibit enzymes involved in inflammatory pathways and cancer progression .

Receptor Binding

The compound's structural characteristics allow it to interact with various receptors, potentially modulating their activity. This interaction can lead to significant pharmacological effects, including anti-inflammatory and analgesic activities. The selectivity towards certain receptors may enable the development of targeted therapies for diseases such as cancer and chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

  • Antimicrobial Activity : In a study assessing the antimicrobial properties of pyrazole derivatives, compounds similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. This suggests potential applications as antibiotic adjuvants or standalone antimicrobial agents .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyrazole compounds, highlighting their ability to inhibit pro-inflammatory cytokines. The findings indicate that the compound could be beneficial in treating inflammatory diseases by modulating immune responses .
  • Cancer Therapeutics : A recent study identified several pyrazole derivatives as promising candidates for cancer treatment due to their ability to inhibit tumor growth in vitro and in vivo models. The specific mechanisms involved include the induction of apoptosis and cell cycle arrest in cancer cells .

Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundEnzyme Inhibition
Similar Pyrazole DerivativeAntimicrobial
Similar Pyrazole DerivativeAnti-inflammatory
Similar Pyrazole DerivativeAnticancer

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound's halogenated structure allows for enhanced interactions with enzyme active sites, leading to competitive inhibition.
  • Receptor Modulation : By binding to specific receptors, the compound can alter signaling pathways associated with inflammation and cell proliferation.

Q & A

Q. Basic

  • NMR : The bromine and fluorine substituents generate distinct splitting patterns. For instance, the aromatic protons on the 3-bromo-5-fluorobenzyl group show coupling constants (e.g., 3JHF^3J_{H-F} and 4JHBr^4J_{H-Br}) in the range of 8–12 Hz. The pyrazole NH2_2 protons appear as broad singlets near δ 5.0–6.0 ppm in DMSO-d6_6 .
  • LC-MS : The molecular ion peak [M+H]+^+ should match the theoretical m/z (e.g., ~285–290 for C10_{10}H9_{9}BrFN3_3), with isotopic patterns confirming bromine presence .

What stability considerations are critical for handling this compound under laboratory conditions?

Basic
The compound is stable under standard laboratory conditions (room temperature, dry environments) but degrades under strong acids/bases or prolonged UV exposure. Storage in amber vials at −20°C in desiccants is recommended. Reactivity screenings suggest susceptibility to nucleophilic attack at the benzyl bromide site, necessitating inert atmospheres during reactions .

How can conflicting reports on biological activity be systematically resolved?

Advanced
Contradictions often arise from structural analogs or assay variability. Strategies include:

  • Comparative SAR Studies : Test activity against analogs (e.g., 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine) to isolate the bromo-fluoro substituent’s role .
  • Computational Docking : Use molecular dynamics to predict binding affinities to targets like kinase enzymes, comparing results with experimental IC50_{50} values .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .

What methodologies optimize reaction yields in large-scale synthesis?

Q. Advanced

  • Continuous Flow Synthesis : Reduces side reactions via precise temperature/residence time control, improving yield by ~15–20% compared to batch methods .
  • Catalyst Screening : Palladium catalysts (e.g., Pd2_2(dba)3_3) enhance coupling efficiency in halogenated intermediates. Additives like XPhos improve regioselectivity .
  • In Situ Monitoring : Use FTIR or HPLC to track intermediate formation and adjust reagent ratios dynamically .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Q. Advanced

  • Substituent Modulation : Replace the 5-fluoro group with electron-withdrawing groups (e.g., CF3_3) to enhance target binding. Methyl or methoxy groups at the pyrazole 4-position can alter solubility .
  • Bioisosteric Replacement : Substitute the benzyl bromide with iodobenzyl or trifluoromethylbenzyl groups to balance reactivity and metabolic stability .
  • Proteomic Profiling : Use kinase inhibitor panels to map off-target effects and refine selectivity .

What analytical techniques validate compound purity for in vitro biological studies?

Q. Basic

  • HPLC : A purity threshold of ≥95% is standard, with C18 columns and acetonitrile/water gradients.
  • Elemental Analysis : Confirm C, H, N, Br, and F percentages within ±0.3% of theoretical values .
  • TGA/DSC : Assess thermal decomposition profiles to exclude hydrate/solvate formation .

How do solvent polarity and reaction temperature influence regioselectivity in functionalization reactions?

Q. Advanced

  • Polar Solvents (DMF, DMSO) : Favor SNAr reactions at the bromine site due to stabilization of transition states.
  • Low Temperatures (−78°C to 0°C) : Suppress competing elimination pathways in dehydrohalogenation reactions .
  • Microwave-Assisted Synthesis : Accelerates reactions (e.g., amination) with higher regiocontrol via uniform heating .

What strategies mitigate toxicity risks in early-stage pharmacological studies?

Q. Advanced

  • Cytotoxicity Screening : Use HEK293 or HepG2 cells to establish IC50_{50} values and compare with therapeutic indexes .
  • Metabolite Identification : LC-MS/MS profiles of hepatic microsomal incubations predict reactive metabolites (e.g., quinone imines) .
  • In Silico Toxicity Prediction : Tools like ProTox-II assess mutagenicity or hepatotoxicity risks based on structural motifs .

How can crystallography or computational modeling elucidate binding modes with biological targets?

Q. Advanced

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve hydrogen-bonding interactions with catalytic lysine residues .
  • Molecular Dynamics Simulations : Simulate binding free energies (MM-GBSA) to prioritize derivatives with optimized ΔG values .

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